molecular formula C18H15ClN6O2S B2553344 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 896678-35-6

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2553344
CAS No.: 896678-35-6
M. Wt: 414.87
InChI Key: KNBHEIPCFHEHHW-UHFFFAOYSA-N
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Description

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN6O2S and its molecular weight is 414.87. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a hybrid molecule that incorporates a triazole-pyrimidine scaffold known for its diverse biological activities. This document reviews the biological activity of this compound, focusing on its potential as an antiviral and anticancer agent, supported by various studies and data.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Triazole-Pyrimidine Core : Known for its role in various pharmacological activities.
  • Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
  • Furan Ring : Contributes to the compound's overall biological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antiviral Properties : Compounds containing triazole and pyrimidine derivatives have shown promise in inhibiting viral replication.
  • Anticancer Activity : The triazolo-pyrimidine scaffold has been linked to cytotoxic effects against various cancer cell lines.

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives in combating viral infections. For instance, a study demonstrated that compounds similar to our target exhibited enhanced affinity and biological activity against viral proteins at concentrations lower than traditional antiviral agents . The specific mechanisms often involve inhibition of viral replication and interference with viral protein synthesis.

Anticancer Activity

The anticancer properties of related compounds have been extensively documented. For example:

  • A study reported that triazolo-pyrimidine derivatives exhibited IC50 values as low as 0.91 μM against prostate cancer cells (PC3), indicating potent inhibitory effects .
  • The mechanism of action typically involves apoptosis induction through the activation of caspases and modulation of apoptotic signaling pathways .

Case Studies

  • Case Study 1: Antiviral Efficacy
    • Objective : Evaluate the antiviral efficacy of similar triazole derivatives.
    • Methodology : In vitro assays using MT-4 cells to assess viral replication.
    • Findings : Compounds showed EC50 values ranging from 130.24 to 263.31 μM, demonstrating significant antiviral activity compared to controls .
  • Case Study 2: Anticancer Activity
    • Objective : Investigate the cytotoxic effects against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines.
    • Methodology : MTT assays were conducted to determine cell viability post-treatment with various concentrations.
    • Results : Certain derivatives displayed enhanced cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Compound TypeActivity TypeIC50/EC50 ValueReference
Triazolo-Pyrimidine DerivativeAntiviral130.24 – 263.31 μM
Triazolo-Pyrimidine DerivativeAnticancer (PC3)0.91 μM
Triazolo-Pyrimidine DerivativeAnticancer (MCF-7)Variable (specific data)

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2S/c19-13-5-3-12(4-6-13)9-25-17-16(23-24-25)18(22-11-21-17)28-10-15(26)20-8-14-2-1-7-27-14/h1-7,11H,8-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBHEIPCFHEHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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